Inositol 1,2,5-triphosphate

Descripción

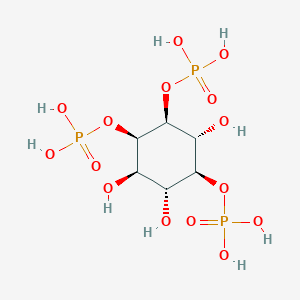

Inositol 1,2,5-triphosphate (Ins(1,2,5)P₃) is a lesser-studied isomer of inositol trisphosphates, which are critical signaling molecules involved in cellular processes such as calcium mobilization and metabolic regulation. Unlike its well-characterized counterpart, inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃), Ins(1,2,5)P₃ is primarily identified as an intermediate in the enzymatic degradation of higher inositol phosphates, such as myo-inositol hexaphosphate (phytic acid) . It has also been implicated in specialized neural functions, as it forms part of the P400 protein complex in cerebellar Purkinje cells, suggesting a role in neuronal signaling .

Propiedades

Número CAS |

28841-61-4 |

|---|---|

Fórmula molecular |

C6H15O15P3 |

Peso molecular |

420.1 g/mol |

Nombre IUPAC |

[(1R,2R,3R,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2-,3-,4+,5-,6+/m1/s1 |

Clave InChI |

MMWCIQZXVOZEGG-GTTIYYRPSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

SMILES isomérico |

[C@H]1([C@H]([C@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |

Sinónimos |

inositol 1,2,5-triphosphate myo-inositol 1,2,5-triphosphate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P₃)

- Structure: Phosphate groups at positions 1, 4, and 5 of the myo-inositol ring.

- Function : Acts as a primary secondary messenger by binding to Ins(1,4,5)P₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER), triggering Ca²⁺ release into the cytosol .

- Receptor Affinity: High affinity for IP₃Rs, with EC₅₀ values in the nanomolar range .

- Physiological Roles : Regulates vascular smooth muscle contraction, hormone secretion, and neuronal signaling .

Inositol 1,2,5-Trisphosphate (Ins(1,2,5)P₃)

- Structure : Phosphate groups at positions 1, 2, and 3.

- Function: Not a direct Ca²⁺ mobilizer; instead, it is a metabolic intermediate during the breakdown of myo-inositol hexaphosphate by bacterial phytases .

- Metabolic Pathway: Generated via sequential dephosphorylation of myo-inositol hexaphosphate → 1,2,4,5,6-pentakisphosphate → 1,2,5,6-tetrakisphosphate → 1,2,5-trisphosphate .

Inositol 1,2-(cyclic)-4,5-Trisphosphate (Ins(1,2-c)4,5P₃)

- Structure : Cyclic phosphate bridge between positions 1 and 2, with additional phosphates at 4 and 4.

- Synthesis : Produced from Ins(1,4,5)P₃ using water-soluble carbodiimide, yielding ~20–30% conversion .

- Function : Resists enzymatic degradation compared to linear isomers; may act as a stable modulator of Ins(1,4,5)P₃-dependent pathways .

Receptor Binding and Signaling

Degradation

- Ins(1,4,5)P₃ : Dephosphorylated to Ins(1,4)P₂ by 5-phosphatases or phosphorylated to Ins(1,3,4,5)P₄ by 3-kinases .

- Ins(1,2,5)P₃: Further dephosphorylated to Ins(1,2)P₂ and eventually myo-inositol .

Pharmacological and Therapeutic Relevance

- Ins(1,4,5)P₃ Antagonists : Synthetic analogs (e.g., 1-PP-Ins(4,5)P₂) show promise in modulating aberrant calcium signaling in diseases like cancer and neurodegeneration .

- Ins(1,2,5)P₃: Limited therapeutic exploration due to its metabolic role, though its structural analogs may inform drug design targeting inositol phosphate pathways .

Q & A

Q. What established methodologies exist for synthesizing Inositol 1,2,5-triphosphate and its analogs?

- Methodological Answer : Synthetic routes often employ phosphoramidite chemistry for regioselective phosphorylation. For example:

- Stepwise phosphorylation : Use of benzyl-protected phosphoramidites [(BnO)₂PN(iPr)₂] with activators like 1H-tetrazole, followed by oxidation with m-CPBA to yield phosphate esters (63–73% yield) .

- Orthogonal protection strategies : Selective deprotection using systems like AlCl₃-NaI or AlCl₃-dimethylaniline to remove methyl or benzyl groups without disrupting sensitive functional groups .

- Enzymatic resolution : Lipases or phosphatases achieve stereochemical purity by selectively hydrolyzing specific phosphate esters, as demonstrated in IP3 analog synthesis .

Q. How is this compound quantified in live-cell systems?

- Methodological Answer :

- Fluorescent biosensors : Genetically encoded probes (e.g., GFP-tagged IP3-binding domains) enable real-time tracking in live cells. Calibration requires parallel HPLC validation to avoid interference from endogenous phosphates .

- Radiolabeled assays : Use of ³H- or ³²P-labeled precursors in agonist-stimulated cells, followed by extraction with perchloric acid and anion-exchange chromatography for separation .

Q. What role does this compound play in calcium signaling compared to 1,4,5-triphosphate?

- Methodological Answer :

- Pathway specificity : While 1,4,5-triphosphate (IP3) activates IP3 receptors (ITPRs) on the endoplasmic reticulum to release Ca²⁺ , the 1,2,5-isomer is implicated in Gq-coupled pathways , such as PGI2 receptor signaling, which elevates cAMP and induces Ca²⁺ flux via phospholipase C (PLC) activation .

- Calcium imaging : Use Fura-2 or Fluo-4 dyes in cells treated with pathway-specific inhibitors (e.g., U73122 for PLC) to distinguish isomer-specific effects .

Advanced Research Questions

Q. How do structural modifications of this compound affect receptor binding and signaling outcomes?

- Methodological Answer :

- Analog synthesis : Replace phosphate groups with non-hydrolysable analogs (e.g., phosphorothioates) or fluorinated derivatives to assess binding kinetics. For example, xestospongin C, a membrane-permeable ITPR antagonist, is used to block 1,4,5-triphosphate signaling .

- Surface plasmon resonance (SPR) : Immobilize ITPR fragments to measure binding affinity (Kd) of analogs. Discrepancies in EC50 values across studies may arise from cell-type-specific receptor isoforms (e.g., ITPR2 vs. ITPR3) .

Q. How can researchers resolve contradictions in reported calcium release kinetics for this compound?

- Methodological Answer :

- Standardized buffers : Variations in intracellular Mg²⁺ or pH alter ITPR sensitivity. Use chelators (e.g., BAPTA) to control Ca²⁺ levels during patch-clamp experiments .

- Single-channel recording : Compare Ca²⁺ flux in HEK293 cells expressing recombinant ITPR subtypes to isolate isomer-specific effects .

Q. What challenges exist in achieving stereochemical purity during this compound synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use myo-inositol derivatives with temporary protecting groups (e.g., 2-[2-(aryloxy)ethyl]benzoates) to direct phosphorylation to the 1,2,5-positions .

- Chromatographic resolution : Reverse-phase HPLC with chiral columns (e.g., cyclodextrin-based) separates diastereomers. Purity is validated via ³¹P NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.